![molecular formula C9H14O B14216948 6-Methylspiro[3.4]octan-5-one CAS No. 820222-47-7](/img/structure/B14216948.png)
6-Methylspiro[3.4]octan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylspiro[34]octan-5-one is a unique organic compound characterized by its spirocyclic structure The spiro[34]octane framework features a bicyclic system where two rings are connected through a single carbon atom The presence of a methyl group at the 6th position and a ketone functional group at the 5th position further defines its chemical identity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylspiro[3.4]octan-5-one can be achieved through several methods. One common approach involves the annulation of cyclopentane and cyclobutane rings. The process typically starts with readily available starting materials and involves conventional chemical transformations. For instance, the annulation strategy may include the use of cyclopentanone and a suitable alkylating agent under basic conditions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonates.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
6-Methylspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Methylspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to target proteins or enzymes .
Comparaison Avec Des Composés Similaires
Spiro[3.4]octan-5-one: Lacks the methyl group at the 6th position.
Spiro[3.4]octan-6-one: Features a ketone group at a different position.
2,6-Diazaspiro[3.4]octan-7-one: Contains nitrogen atoms in the ring structure.
Uniqueness: 6-Methylspiro[3.4]octan-5-one is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable target for research and development .
Propriétés
Numéro CAS |
820222-47-7 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
7-methylspiro[3.4]octan-8-one |
InChI |
InChI=1S/C9H14O/c1-7-3-6-9(8(7)10)4-2-5-9/h7H,2-6H2,1H3 |
Clé InChI |
RDFFTBUPNJPDNB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C1=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


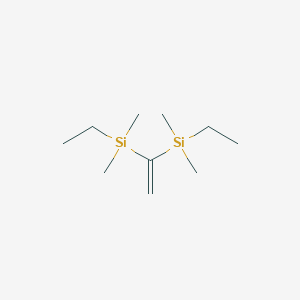
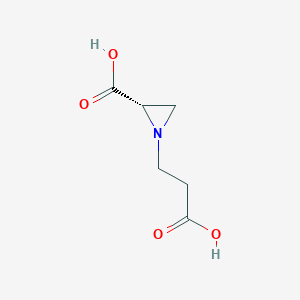
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
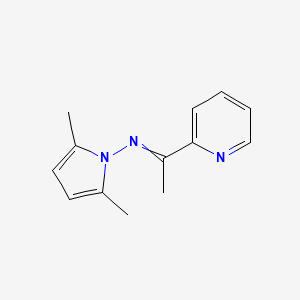
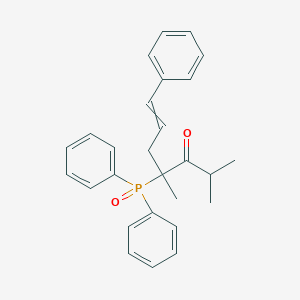
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
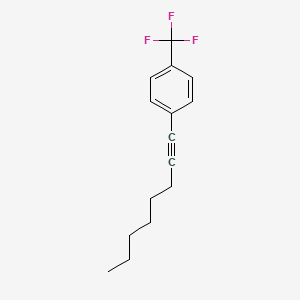
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
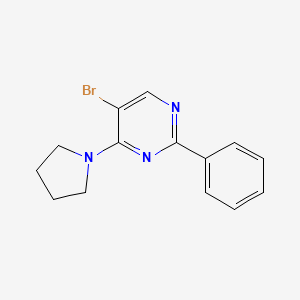
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)
